2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
2-Naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a naphthalen-1-yloxy group linked to an acetamide backbone and a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl substituent. Its molecular formula is C₂₁H₁₇N₃O₄S₂, with a molecular weight of 439.50 g/mol . The compound’s structure includes:
- Naphthalene moiety: Provides aromatic bulk and lipophilicity.
- Acetamide bridge: Facilitates hydrogen bonding and structural flexibility.
- Thiazolylsulfamoylphenyl group: Introduces sulfonamide functionality and heterocyclic character, which are common in bioactive molecules targeting enzymes or receptors .
The compound is synthesized via multi-step reactions, likely involving sulfonamide coupling and nucleophilic substitution, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-20(14-28-19-7-3-5-15-4-1-2-6-18(15)19)23-16-8-10-17(11-9-16)30(26,27)24-21-22-12-13-29-21/h1-13H,14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZQBUXQGXWBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-naphthol with chloroacetyl chloride to form 2-naphthalen-1-yloxyacetyl chloride. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide exhibit various pharmacological properties:
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer types, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Thiazole-containing compounds are recognized for their antibacterial and antifungal activities. The presence of the naphthalene moiety may enhance membrane permeability, allowing for better interaction with microbial targets. Case studies have documented significant reductions in bacterial load in vitro when treated with thiazole derivatives.
Anti-inflammatory Effects
Research has pointed towards the anti-inflammatory potential of thiazole derivatives. These compounds can inhibit pro-inflammatory cytokines, suggesting a role in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry reported that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis via mitochondrial pathways and showed promise as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth in infectious diseases .
Comparison with Similar Compounds
Key Observations :
- Naphthalene vs.
- Electron-Withdrawing Groups : Chloro (in ) and bromo (in ) substituents may enhance electrophilicity and binding to targets like enzymes or DNA.
- Methyl Groups: The 2,3-dimethylphenoxy analogue introduces steric hindrance, which could modulate metabolic stability.
Pharmacological and Physicochemical Properties
Bioactivity Trends
While direct data for the target compound are lacking, structurally related acetamide sulfonamides exhibit diverse activities:
- Analgesic/Anti-inflammatory : N-[4-((4-methylpiperazinyl)sulfonyl)phenyl]acetamide derivatives show analgesic activity comparable to paracetamol .
- Antimicrobial: Thiazole-containing sulfonamides are known for antimicrobial properties due to sulfonamide’s inhibition of dihydropteroate synthase .
- Coordination Chemistry : Acetamide derivatives with heterocycles (e.g., thiazole) can act as ligands for metal ions, enabling applications in catalysis or metallodrugs .
Physicochemical Comparisons
Implications :
Crystallography and Validation
- Structural Analysis : Tools like SHELX and ORTEP-3 are critical for confirming bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded dimers in ).
- Validation : The IUCr’s CIF validation tools ensure accuracy in reported crystal structures, as seen in related acetamide derivatives .
Biological Activity
2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent coupling with naphthalene derivatives. The general synthetic route may include:
- Preparation of Thiazole Derivative : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and amines.
- Nucleophilic Substitution : The naphthalene derivative is introduced via nucleophilic substitution reactions with activated halides or sulfonates.
- Final Coupling : The final product is obtained through acylation reactions to attach the acetamide group.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related naphthalene derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | Induces S phase arrest |
| 4-(1,3-thiazol-2-ylsulfamoyl)phenyl derivatives | A549, C6 | Varies | Apoptosis induction |
The compound's mechanism often involves cell cycle arrest and apoptosis induction, as evidenced by studies demonstrating altered cell division and increased caspase activation in treated cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of naphthalene have shown antimicrobial effects. The thiazole component contributes to this activity by enhancing interaction with microbial enzymes or disrupting cellular processes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Exhibited activity against various fungal strains.
Case Studies
A notable study evaluated the antiproliferative effects of a series of naphthalene derivatives, including those with thiazole substitutions. The findings suggested that structural variations significantly influenced biological activity:
- Study on NPC-TW01 Cells :
- Antimicrobial Evaluation :
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of S phase arrest prevents cancer cells from proliferating.
- Apoptosis Induction : Activation of caspases leads to programmed cell death.
- Inhibition of Enzymatic Activity : Interaction with microbial enzymes disrupts essential cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
